Cas no 101400-29-7 ((R)-2-Methylbutanoyl Chloride)

(R)-2-Methylbutanoyl Chloride is a chiral acyl chloride derivative widely used in organic synthesis and pharmaceutical applications. Its stereospecific structure makes it valuable for introducing the (R)-2-methylbutanoyl moiety into target molecules, enabling the production of enantiomerically pure compounds. The compound exhibits high reactivity, facilitating efficient acylation reactions with amines, alcohols, and other nucleophiles. Its well-defined chirality ensures precise control over stereochemical outcomes in asymmetric synthesis. (R)-2-Methylbutanoyl Chloride is typically handled under anhydrous conditions due to its moisture sensitivity. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals, where enantioselectivity is critical. Proper storage and handling are essential to maintain stability and reactivity.
(R)-2-Methylbutanoyl Chloride structure
(R)-2-Methylbutanoyl Chloride structure
Product Name:(R)-2-Methylbutanoyl Chloride
CAS No:101400-29-7
MF:C5H9ClO
MW:120.577360868454
CID:1128807
PubChem ID:7023084
Update Time:2025-05-20

(R)-2-Methylbutanoyl Chloride Chemical and Physical Properties

Names and Identifiers

    • Butanoyl chloride, 2-methyl-, (2R)-
    • A831479
    • 101400-29-7
    • SCHEMBL1130024
    • XRPVXVRWIDOORM-SCSAIBSYSA-N
    • (R)-2-Methylbutanoyl Chloride
    • Inchi: 1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/t4-/m1/s1
    • InChI Key: XRPVXVRWIDOORM-SCSAIBSYSA-N
    • SMILES: ClC([C@H](C)CC)=O

Computed Properties

  • Exact Mass: 120.03427
  • Monoisotopic Mass: 120.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 70.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.2

Experimental Properties

  • PSA: 17.07

(R)-2-Methylbutanoyl Chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on (R)-2-Methylbutanoyl Chloride

Chemical Profile of (R)-2-Methylbutanoyl Chloride (CAS No. 101400-29-7)

(R)-2-Methylbutanoyl Chloride, identified by the Chemical Abstracts Service Number (CAS No.) 101400-29-7, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This chiral ester derivative plays a crucial role in the development of various biochemical applications, particularly in the synthesis of enantiomerically pure compounds. The compound's unique structural properties make it a valuable intermediate in the production of fine chemicals and pharmaceuticals.

The molecular structure of (R)-2-Methylbutanoyl Chloride consists of a methyl group-substituted butanoyl moiety linked to a chlorine atom, which facilitates its use in various chemical transformations. The presence of the chiral center at the second carbon atom allows for the synthesis of enantiomerically pure derivatives, which are highly sought after in medicinal chemistry due to their specific biological activities. This property makes it particularly useful in the development of drugs that require high enantiomeric purity to achieve optimal therapeutic effects.

In recent years, significant advancements have been made in the application of chiral compounds like (R)-2-Methylbutanoyl Chloride in drug discovery and development. Researchers have leveraged its unique chemical properties to synthesize novel bioactive molecules with enhanced selectivity and reduced side effects. For instance, studies have demonstrated its utility in the preparation of protease inhibitors, which are critical in treating diseases such as HIV and cancer. The ability to produce enantiomerically pure forms of these inhibitors has led to more effective and safer therapeutic agents.

The synthesis of (R)-2-Methylbutanoyl Chloride typically involves the chlorination of 2-methylbutanoic acid or its derivatives. This process requires precise control over reaction conditions to ensure high yield and enantiomeric purity. Advances in catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have further improved the efficiency and scalability of its production. These innovations have not only reduced costs but also made it more accessible for industrial applications.

One of the most compelling aspects of (R)-2-Methylbutanoyl Chloride is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of various esters, amides, and other functionalized compounds. Its reactivity with nucleophiles allows for the construction of complex molecular architectures, making it indispensable in multi-step synthetic routes. This versatility has been exploited in the development of agrochemicals, where chiral esters derived from this compound exhibit improved efficacy and environmental compatibility.

The pharmaceutical industry has particularly benefited from the use of (R)-2-Methylbutanoyl Chloride in drug design. Enantiomerically pure drugs often exhibit superior pharmacokinetic properties compared to their racemic counterparts. For example, studies have shown that drugs with high enantiomeric purity tend to have better bioavailability and reduced toxicity. This has driven significant research efforts into developing efficient methods for producing chiral intermediates like this compound.

In conclusion, (R)-2-Methylbutanoyl Chloride (CAS No. 101400-29-7) is a versatile and highly valuable compound in organic synthesis and pharmaceutical chemistry. Its unique structural features and chiral properties make it an essential intermediate in the production of enantiomerically pure compounds with diverse applications. As research continues to uncover new synthetic methodologies and biological activities, the importance of this compound is expected to grow even further.

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